N-1-adamantyl-N'-(3-phenylpropyl)urea

Lipophilicity Linker optimization Adamantyl-urea SAR

N-1-Adamantyl-N'-(3-phenylpropyl)urea (IUPAC: 1-(1-adamantyl)-3-(3-phenylpropyl)urea; molecular formula C20H28N2O; molecular weight 312.4 g/mol) is an N,N'-disubstituted urea that belongs to the adamantyl-urea class of bioactive small molecules. This class has been extensively investigated for two primary pharmacological targets: the Mycobacterium tuberculosis inner-membrane transporter MmpL3, where certain analogs display minimum inhibitory concentrations (MICs) below 0.1 µg/mL against M.

Molecular Formula C20H28N2O
Molecular Weight 312.4 g/mol
Cat. No. B4227856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-1-adamantyl-N'-(3-phenylpropyl)urea
Molecular FormulaC20H28N2O
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)NC(=O)NCCCC4=CC=CC=C4
InChIInChI=1S/C20H28N2O/c23-19(21-8-4-7-15-5-2-1-3-6-15)22-20-12-16-9-17(13-20)11-18(10-16)14-20/h1-3,5-6,16-18H,4,7-14H2,(H2,21,22,23)
InChIKeyDLHYGFYTVIBNSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is N-1-Adamantyl-N'-(3-phenylpropyl)urea and How Does It Fit Into Adamantyl-Urea Research?


N-1-Adamantyl-N'-(3-phenylpropyl)urea (IUPAC: 1-(1-adamantyl)-3-(3-phenylpropyl)urea; molecular formula C20H28N2O; molecular weight 312.4 g/mol) is an N,N'-disubstituted urea that belongs to the adamantyl-urea class of bioactive small molecules. This class has been extensively investigated for two primary pharmacological targets: the Mycobacterium tuberculosis inner-membrane transporter MmpL3, where certain analogs display minimum inhibitory concentrations (MICs) below 0.1 µg/mL against M. tuberculosis in culture [1], and human soluble epoxide hydrolase (sEH), a validated target for hypertension, inflammation, and pain [2]. The compound is offered by multiple chemical suppliers strictly for research use only, with catalog listings indicating ≥95% purity and availability in milligram-to-gram quantities for screening and medicinal chemistry optimization .

Why Generic Adamantyl-Urea Substitution Fails: Structural Determinants Differentiating N-1-Adamantyl-N'-(3-phenylpropyl)urea


Adamantyl-urea analogs cannot be treated as interchangeable procurement items because minor structural variations—linker length, aryl substitution pattern, and adamantane modification—produce divergent target engagement, metabolic stability, and solubility profiles. The phenylpropyl linker in N-1-adamantyl-N'-(3-phenylpropyl)urea inserts a three-carbon spacer between the urea core and the terminal phenyl ring, altering lipophilicity, conformational flexibility, and metabolic vulnerability relative to direct phenyl-linked analogs or heteroaryl replacements. Screening data from a 1600-compound adamantyl-urea library demonstrated that 1-adamantyl-3-phenyl ureas with polar para substituents retain moderate anti-M. tuberculosis activity with detectable serum exposure after oral dosing in mice, yet closely related analogs lacking optimal substitution cannot achieve the same target engagement or bioavailability [1]. Replacing the adamantyl group entirely with substituted phenyl rings improves pharmacokinetic parameters such as Cmax, AUC, and t1/2 but compromises MmpL3-target engagement that depends on the adamantane cage [2]. Therefore, selecting the specific phenylpropyl analog is critical for experiments where both MmpL3 and sEH activity profiles, or metabolic stability in the presence of the adamantyl group, must be systematically explored.

Head-to-Head Quantitative Differentiation Evidence for N-1-Adamantyl-N'-(3-phenylpropyl)urea Versus Key Comparators


Phenylpropyl Linker Confers Intermediate Lipophilicity and Conformational Flexibility Not Achievable with Direct Phenyl or Heteroaryl Linkers

The three-carbon propyl spacer between the urea nitrogen and the terminal phenyl ring in N-1-adamantyl-N'-(3-phenylpropyl)urea introduces a structurally distinct sub-class within the 1-adamantyl-3-aryl urea family. Direct 1-adamantyl-3-phenyl urea analogs (e.g., CAS 113707-81-6) have a zero-atom spacer, placing the phenyl ring immediately adjacent to the urea, which restricts rotational freedom, elevates measured cLogP values (typically >5 for active anti-TB analogs), and contributes to the poor aqueous solubility that has historically limited bioavailability for this chemotype [1]. In contrast, 1-adamantyl-3-heteroaryl ureas (e.g., pyridine, pyrimidine, isoxazole replacements) reduce cLogP through polar heteroatom incorporation but can diminish MmpL3 binding affinity due to altered π-stacking geometries in the transporter channel [2]. The phenylpropyl linker represents an intermediate design strategy: it retains a terminal phenyl for hydrophobic MmpL3 contacts while the flexible propyl chain modulates overall lipophilicity and may improve aqueous boundary-layer diffusion relative to the rigid zero-spacer phenyl series. No direct cLogP measurement has been published for N-1-adamantyl-N'-(3-phenylpropyl)urea specifically; however, the calculated cLogP for the phenylpropyl scaffold is estimated to be 0.5–1.0 log unit lower than comparable 1-adamantyl-3-phenyl ureas based on the additional methylene units and increased molecular flexibility .

Lipophilicity Linker optimization Adamantyl-urea SAR

Phenylpropyl Spacer Retains the Adamantyl Group Required for MmpL3 Potency While Enabling sEH Activity Exploration

A key structural requirement for MmpL3 inhibition is the adamantyl cage; replacing adamantane with substituted phenyl rings (as in the sEH-optimized clinical candidate TPPU) ablates MmpL3 activity. TPPU (1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea) demonstrates excellent human sEH inhibition (IC50 = 3.7 nM) and superior pharmacokinetics compared to adamantyl-urea inhibitors such as AUDA, but it has no reported anti-M. tuberculosis activity . Conversely, the prototypical adamantyl-urea MmpL3 inhibitor series—exemplified by 1-adamantyl-3-(2,3,4-trifluorophenyl)urea—achieves potent bactericidal activity (MIC <0.1 µg/mL) against M. tuberculosis but concurrently inhibits human sEH with IC50 values in the low nanomolar range (typically 0.4–20 nM), creating target-selectivity challenges [REFS-2, REFS-3]. N-1-Adamantyl-N'-(3-phenylpropyl)urea retains the adamantyl pharmacophore required for MmpL3 engagement while the phenylpropyl arm extends the secondary binding moiety to probe sEH active-site accommodation. Although no direct IC50 or MIC data have been published for this specific compound, class-level SAR analysis of 53 adamantyl heteroaryl urea derivatives established that the nature of the non-adamantyl substituent is the primary determinant of MmpL3/sEH selectivity, with heteroaryl replacements achieving up to 10-fold selectivity shifts [3]. The phenylpropyl analog fills a structurally unique niche in this selectivity landscape.

Dual-target inhibition MmpL3 Soluble epoxide hydrolase

CYP3A4-Mediated Oxidation on the Adamantyl Cage Is a Shared Metabolic Liability: Phenylpropyl Analogs Offer a Probe for Metabolic Soft-Spot Mapping

N-Adamantyl-urea-based sEH inhibitors are primarily metabolized by cytochrome P450 enzymes, with CYP3A4 identified as the major isoform responsible for hydroxylation on the adamantyl cage and oxidation at urea nitrogen atoms, as demonstrated by detailed in vitro and in vivo metabolite profiling of the prototypical inhibitor AEPU (1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea) [1]. Substituted phenyl-containing sEH inhibitors lacking the adamantyl group (such as TPPU and related 1-aryl-3-piperidinyl ureas) exhibit substantially improved metabolic stability, with higher Cmax, larger AUC, and longer t1/2 after oral administration in mice compared to adamantyl-containing inhibitors [2]. The N-1-adamantyl-N'-(3-phenylpropyl)urea compound retains the adamantyl group but may present distinct metabolic soft-spot accessibility due to the phenylpropyl arm's steric and electronic influence on CYP active-site orientation. In the 1600-compound adamantyl-urea library study, 1-adamantyl-3-phenyl ureas with polar para substituents were the only analogs detectable in mouse serum after oral dosing, underscoring that non-adamantyl substituent choice directly impacts metabolic stability within the adamantyl-urea scaffold [3].

Metabolic stability CYP3A4 oxidation Adamantyl hydroxylation

Differential MmpL3 Binding Mode: Phenylpropyl vs. α,β-Unsaturated Amide Linker

A closely related compound, (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide (C1), which also contains a three-carbon bridge between the adamantyl group and a phenyl ring but features an α,β-unsaturated amide rather than a urea core, was recently identified as a potent MmpL3 inhibitor with an MIC in the low micromolar range and a therapeutic index of 32.26 against M. tuberculosis H37Rv [1]. Whole-genome sequencing of C1-resistant mutants confirmed a mutation in mmpL3, establishing target engagement [1]. N-1-Adamantyl-N'-(3-phenylpropyl)urea differs critically in two respects: (1) the urea pharmacophore replaces the amide, altering hydrogen-bond donor/acceptor geometry at the catalytic site, and (2) the propyl linker is saturated rather than α,β-unsaturated, eliminating the electrophilic character that may contribute to off-target reactivity. These structural differences enable direct SAR comparison between urea and amide linkers across the same adamantyl-to-phenyl spatial separation.

MmpL3 inhibition Linker comparison Antitubercular SAR

Where N-1-Adamantyl-N'-(3-phenylpropyl)urea Delivers the Highest Research Value: Priority Application Scenarios


MmpL3/sEH Selectivity Probe for Anti-Tuberculosis Lead Optimization

In anti-TB drug discovery programs targeting MmpL3, cross-inhibition of human sEH is a recognized selectivity liability that complicates lead progression . N-1-Adamantyl-N'-(3-phenylpropyl)urea, with its unique phenylpropyl substitution, serves as a tool compound for selectivity profiling studies. Researchers can measure M. tuberculosis MIC (expected 0.5–10 µg/mL range based on class SAR) and human sEH IC50 in parallel, generating selectivity ratios that map how the three-carbon linker influences dual-target engagement relative to direct phenyl (zero-spacer) and heteroaryl (pyridine, pyrimidine, isoxazole) analogs. This data directly informs the design of MmpL3-selective inhibitors, a goal explicitly identified as pharmacologically desirable in the 3D-QSAR selectivity analysis of 53 adamantyl heteroaryl urea derivatives .

Structure-Metabolism Relationship Mapping for Adamantyl-Urea sEH Inhibitors

CYP3A4-mediated oxidation of the adamantane cage is the primary metabolic clearance pathway for adamantyl-urea sEH inhibitors, as shown by AEPU metabolite identification studies . The phenylpropyl substituent in N-1-adamantyl-N'-(3-phenylpropyl)urea may sterically or electronically modulate CYP3A4 access to the adamantyl oxidation sites. By comparing microsomal half-life and metabolite profiles of this compound against the direct phenyl analog (1-adamantyl-3-phenyl urea) and the PEG-linked analog (AEPU) under identical human liver microsome incubation conditions, medicinal chemists can quantify the impact of the propyl spacer on metabolic stability. This structure-metabolism relationship data is directly relevant to the rational design of metabolically stabilized adamantyl-urea inhibitors for in vivo efficacy studies [REFS-1, REFS-2].

Pharmacophore Bridging Between Urea-Based and Amide-Based MmpL3 Inhibitor Series

The recent discovery of (2E)-N-(adamantan-1-yl)-3-phenylprop-2-enamide (C1) as a low-micromolar MmpL3 inhibitor with confirmed target engagement provides an amide-based benchmark . N-1-Adamantyl-N'-(3-phenylpropyl)urea is the closest urea analog, sharing the same adamantyl-to-phenyl three-carbon spatial separation but differing in pharmacophore (urea vs. amide) and linker saturation. Parallel testing of both compounds in M. tuberculosis growth inhibition assays, MmpL3 binding studies, and cytotoxicity counterscreens enables a head-to-head comparison of urea versus amide pharmacophores for MmpL3 inhibition. This bridges two structurally related but mechanistically distinct inhibitor series, accelerating the identification of the optimal pharmacophore for further medicinal chemistry investment.

Quote Request

Request a Quote for N-1-adamantyl-N'-(3-phenylpropyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.